molecular formula C12H19NO2 B12521512 1-(2-Methoxy-5-methylphenyl)-2-(methylamino)propan-1-ol CAS No. 805180-92-1

1-(2-Methoxy-5-methylphenyl)-2-(methylamino)propan-1-ol

Cat. No.: B12521512
CAS No.: 805180-92-1
M. Wt: 209.28 g/mol
InChI Key: HLADHGQSXAVFBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxy-5-methylphenyl)-2-(methylamino)propan-1-ol is an organic compound characterized by its unique structure, which includes a methoxy group, a methyl group, and a methylamino group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-5-methylphenyl)-2-(methylamino)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxy-5-methylbenzaldehyde and methylamine.

    Formation of Intermediate: The aldehyde group of 2-methoxy-5-methylbenzaldehyde reacts with methylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and intermediates.

    Optimized Reaction Conditions: Employing optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

    Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxy-5-methylphenyl)-2-(methylamino)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further modify the compound, such as reducing the hydroxyl group to a methyl group using hydrogenation.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, hydrogen gas with a catalyst.

    Nucleophiles: Various nucleophiles like halides, amines, or thiols for substitution reactions.

Major Products Formed:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alkanes, alcohols.

    Substitution Products: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

1-(2-Methoxy-5-methylphenyl)-2-(methylamino)propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-5-methylphenyl)-2-(methylamino)propan-1-ol involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules, leading to changes in cellular functions.

Comparison with Similar Compounds

    1-(2-Methoxyphenyl)-2-(methylamino)propan-1-ol: Lacks the methyl group on the phenyl ring.

    1-(2-Methylphenyl)-2-(methylamino)propan-1-ol: Lacks the methoxy group on the phenyl ring.

    1-(2-Methoxy-5-methylphenyl)-2-aminoethanol: Has an aminoethanol group instead of a methylamino group.

Uniqueness: 1-(2-Methoxy-5-methylphenyl)-2-(methylamino)propan-1-ol is unique due to the presence of both methoxy and methyl groups on the phenyl ring, along with a methylamino group on the propanol backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

805180-92-1

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

1-(2-methoxy-5-methylphenyl)-2-(methylamino)propan-1-ol

InChI

InChI=1S/C12H19NO2/c1-8-5-6-11(15-4)10(7-8)12(14)9(2)13-3/h5-7,9,12-14H,1-4H3

InChI Key

HLADHGQSXAVFBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(C(C)NC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.